2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl-
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Overview
Description
2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- typically involves multi-step organic reactions. One common method involves the condensation of substituted malonic acid diesters with guanidine in the presence of sodium ethoxide. This is followed by a series of reactions including deprotection and substitution to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may utilize optimized procedures such as the Vilsmeier–Haack–Arnold reaction, which allows for high-yield synthesis. This method involves the use of specific reagents and conditions to ensure the efficient conversion of intermediates to the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 5-Fluoro-2-amino-4,6-dichloropyrimidine
Uniqueness
What sets 2,4-Pyrimidinediamine, 5-(3-amino-4-(methyl(phenylmethyl)amino)phenyl)-6-ethyl- apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
123240-43-7 |
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Molecular Formula |
C20H24N6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-[3-amino-4-[benzyl(methyl)amino]phenyl]-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H24N6/c1-3-16-18(19(22)25-20(23)24-16)14-9-10-17(15(21)11-14)26(2)12-13-7-5-4-6-8-13/h4-11H,3,12,21H2,1-2H3,(H4,22,23,24,25) |
InChI Key |
QGDDCYRVMFKJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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